4-Methyl-2,3-dinitrophenol
Overview
Description
4-Methyl-2,3-dinitrophenol is an organic compound with the molecular formula C7H6N2O5. It is a derivative of phenol, where the phenolic ring is substituted with a methyl group at the fourth position and two nitro groups at the second and third positions. This compound is known for its yellow crystalline appearance and is used in various chemical applications .
Mechanism of Action
Target of Action
4-Methyl-2,3-dinitrophenol, similar to its close relative 2,4-Dinitrophenol (DNP), primarily targets the mitochondria . The mitochondria play a crucial role in energy production through oxidative phosphorylation .
Mode of Action
This compound acts as an uncoupler of oxidative phosphorylation in mitochondria . It carries protons across the mitochondrial inner membrane, bypassing the ATP synthase. This uncoupling leads to a rapid consumption of energy without generating ATP . The energy is instead lost as heat .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway in the mitochondria . By uncoupling this pathway, the compound disrupts the proton gradient required for ATP synthesis, leading to a rapid loss of ATP .
Pharmacokinetics
Studies on 2,4-dinitrophenol suggest that it exhibitsnonlinear pharmacokinetics , attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The primary result of the action of this compound is a rapid loss of ATP, leading to a significant increase in metabolic rate and heat production . This can lead to uncontrolled hyperthermia, and in severe cases, death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its toxicity is greater at high ambient temperatures . Furthermore, the compound’s action may also be affected by the lipid composition of the mitochondrial membrane .
Biochemical Analysis
Biochemical Properties
It is known that dinitrophenol, a related compound, acts as an uncoupler of oxidative phosphorylation in mitochondria . This suggests that 4-Methyl-2,3-dinitrophenol may have similar properties and could interact with enzymes, proteins, and other biomolecules involved in this process.
Cellular Effects
The cellular effects of this compound are not well-documented. Based on the properties of related compounds, it could potentially influence cell function by disrupting normal energy production processes. This could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been shown to have dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with enzymes or cofactors involved in metabolic processes .
Transport and Distribution
It is likely that this compound interacts with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles within the cell, potentially through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2,3-dinitrophenol can be synthesized through the nitration of 4-methylphenol (also known as p-cresol). The nitration process involves treating 4-methylphenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of a nitronium ion (NO2+), which acts as the electrophile, attacking the aromatic ring of 4-methylphenol to form the dinitro compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature and concentration of reactants to prevent over-nitration and formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,3-dinitrophenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed:
Reduction: 4-Methyl-2,3-diaminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2,3-dinitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of dyes and pigments.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: It is used in the manufacture of certain types of explosives and as a precursor for other industrial chemicals
Comparison with Similar Compounds
2,4-Dinitrophenol: Similar in structure but with nitro groups at the second and fourth positions. It is also known for its uncoupling properties.
2-Methyl-4,6-dinitrophenol: Another dinitrophenol derivative with different substitution patterns
Uniqueness: 4-Methyl-2,3-dinitrophenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the fourth position and nitro groups at the second and third positions provides distinct properties compared to other dinitrophenol derivatives .
Properties
IUPAC Name |
4-methyl-2,3-dinitrophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-3-5(10)7(9(13)14)6(4)8(11)12/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQCTHFRLRVNPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60987702 | |
Record name | 4-Methyl-2,3-dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60987702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68191-07-1 | |
Record name | 4-Methyl-2,3-dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60987702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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